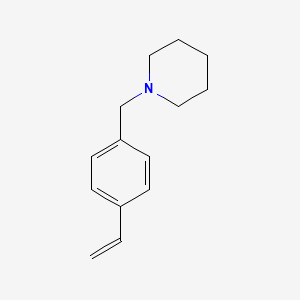

1-(4-Vinylbenzyl)piperidine

Description

Significance of Vinylbenzyl Derivatives in Advanced Polymer Chemistry

Vinylbenzyl derivatives, such as 4-vinylbenzyl chloride (VBC), are crucial intermediates in polymer chemistry. univook.com They serve as versatile building blocks for a wide array of materials, including ion-exchange resins, photoresist polymers, and conductive polymers. univook.com The reactivity of the vinyl group allows for polymerization, while the benzyl (B1604629) group provides a site for various chemical modifications. researchgate.net This dual functionality enables the creation of polymers with specific properties and applications. researchgate.net

The ability to copolymerize vinylbenzyl derivatives with other monomers, like styrene (B11656) or acrylic acid, further expands their utility. univook.com This process results in polymers that combine the properties of both monomers, leading to materials with enhanced functionalities suitable for coatings, adhesives, and plastics. univook.com

Role of the Piperidine (B6355638) Moiety in Functional Material Design

The piperidine ring, a six-membered saturated heterocycle containing a nitrogen atom, is a key structural element in many organic compounds and plays a significant role in the design of functional materials. atamanchemicals.com Its presence in a polymer structure can impart several desirable characteristics. Piperidine and its derivatives can act as bases, catalysts, and are integral components in the synthesis of various fine chemicals and pharmaceuticals. atamanchemicals.comijnrd.org In the context of polymer science, piperidine derivatives are used as stabilizers in plastics to prevent degradation from UV light and oxidation. atamanchemicals.com

The basicity and resonance stabilization introduced by the piperidine moiety in 1-(4-Vinylbenzyl)piperidine significantly influence its polymerization kinetics compared to styrene and other derivatives. This structural feature is an ideal site for alkylation, a process used to create novel piperidinium (B107235) polymers. These resulting ionomers and polyelectrolytes are investigated for their potential in applications requiring ionic conductivity and thermal stability. rsc.orgrsc.org

Overview of Key Research Trajectories for 1-(4-Vinylbenzyl)piperidine in Chemical Science

Research on 1-(4-Vinylbenzyl)piperidine is actively pursuing several key directions, primarily centered on its polymerization behavior and the application of the resulting polymers.

The synthesis of block copolymers, such as poly(4-vinylbenzyl piperidine-b-styrene), has been successfully achieved through sequential living anionic polymerization. rsc.org These well-defined block copolymers are precursors for creating novel piperidinium-based ionomers and polyelectrolytes through post-polymerization alkylation. rsc.orgrsc.org These materials are of interest for a range of applications, including:

Ion-Transport Membranes: For potential use in energy storage.

Electroactive Materials: Showing promise for applications such as antimicrobial coatings.

Other Industrial Applications: Including water purification, gas separation, and fuel cells. rsc.org

The synthesis of 1-(4-Vinylbenzyl)piperidine itself is typically achieved through the nucleophilic substitution reaction of piperidine with 4-vinylbenzyl chloride.

Table 1: Polymerization Methods of 1-(4-Vinylbenzyl)piperidine

| Polymerization Method | Key Features | Resulting Polymer Characteristics | Reference |

|---|---|---|---|

| Thermal Polymerization | Occurs at elevated temperatures; can lead to autopolymerization. | Can be uncontrolled. | rsc.orgrsc.org |

| Living Anionic Polymerization | Circumvents thermal autopolymerization; allows for controlled synthesis. | Predictable molecular weights and narrow polydispersities. | rsc.orgrsc.org |

| Copolymerization (with Styrene) | Sequential addition of monomers. | Well-defined block copolymers. | rsc.org |

Table 2: Research Applications of Poly(1-(4-Vinylbenzyl)piperidine) Derivatives

| Application Area | Material Type | Key Property | Reference |

|---|---|---|---|

| Energy Storage | Ion-Transport Membranes | Ionic Conductivity | |

| Advanced Materials | Electroactive Materials | Antimicrobial Properties |

| Environmental/Industrial | Functional Polymers | Ion Exchange, Gas Separation | rsc.org |

Structure

3D Structure

Propriétés

IUPAC Name |

1-[(4-ethenylphenyl)methyl]piperidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N/c1-2-13-6-8-14(9-7-13)12-15-10-4-3-5-11-15/h2,6-9H,1,3-5,10-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHYKNHIVFLHRLF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=CC=C(C=C1)CN2CCCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Polymerization Science of 1 4 Vinylbenzyl Piperidine

Fundamental Polymerization Mechanisms and Kinetics of 1-(4-Vinylbenzyl)piperidine

The polymerization of 1-(4-Vinylbenzyl)piperidine, a styrenic derivative, is influenced by the presence of the piperidine (B6355638) ring, which sets it apart from the polymerization behavior of styrene (B11656). Elevated temperatures can lead to spontaneous thermal autopolymerization. rsc.orgresearchgate.net However, to achieve controlled polymer structures, living anionic polymerization presents a viable alternative. rsc.orgrsc.org

Thermal Autopolymerization of 1-(4-Vinylbenzyl)piperidine

The kinetics of the thermal autopolymerization of 1-(4-Vinylbenzyl)piperidine have been investigated using in situ Fourier transform infrared (FTIR) spectroscopy to monitor monomer consumption at various temperatures. rsc.org By applying a pseudo-first-order kinetic model to the polymerization data, observed rate constants (k_obs) can be determined. rsc.orgresearchgate.netrsc.org Studies monitoring the monomer consumption at 80 °C, 100 °C, and 120 °C have provided quantitative data on the polymerization rates. rsc.org

Interactive Data Table: Observed Rate Constants for Thermal Polymerization

| Temperature (°C) | 1-(4-Vinylbenzyl)piperidine k_obs (s⁻¹) | Styrene k_obs (s⁻¹) |

| 80 | 1.1 x 10⁻⁷ | Minimal Consumption |

| 100 | 1.1 x 10⁻⁶ | 2.0 x 10⁻⁷ |

| 120 | 8.0 x 10⁻⁶ | 1.8 x 10⁻⁶ |

Note: Data derived from kinetic studies. The rate for Styrene at 80°C was too minimal to be accurately quantified under the experimental conditions. rsc.org

The accelerated polymerization rate and lower activation energy of 1-(4-Vinylbenzyl)piperidine compared to styrene are attributed to a parallel cationic polymerization mechanism induced by the piperidine substituent. rsc.orgresearchgate.netrsc.org While the structural similarity to styrene suggests a thermal polymerization pathway consistent with the Mayo mechanism, the basic piperidine ring introduces an additional route. rsc.org It is proposed that the cyclic amine can deprotonate the Mayo adduct, which in turn induces a cationic polymerization pathway. rsc.org This dual mechanism, featuring both the Mayo thermal polymerization and an induced cationic polymerization, accounts for the enhanced autopolymerization rates observed. rsc.orgrsc.org The acidified piperidine site can initiate cationic polymerization even in the absence of an external acid catalyst. rsc.org

The thermal polymerization of styrene above 100 °C is well-understood and generally follows the Mayo mechanism. rsc.org This mechanism involves the formation of a Diels-Alder adduct from two styrene molecules, which then acts as a thermal initiator. Given the structural parallels, 1-(4-Vinylbenzyl)piperidine is also proposed to undergo this thermal initiation pathway. rsc.orgrsc.org

Living Anionic Polymerization of 1-(4-Vinylbenzyl)piperidine

To circumvent the challenges associated with the rapid and often uncontrolled thermal autopolymerization of 1-(4-Vinylbenzyl)piperidine, living anionic polymerization has been successfully employed. rsc.orgresearchgate.net This technique offers a robust method for synthesizing piperidine-containing polymers with predictable molecular weights and narrow molecular weight distributions (polydispersities). rsc.orgresearchgate.netrsc.org

Living anionic polymerization is effective because it typically proceeds at modest temperatures where thermal autopolymerization is negligible. rsc.orglibretexts.org The mechanism involves the initiation of the vinyl group by a strong nucleophile (like an organolithium initiator), creating a propagating carbanionic chain end. encyclopedia.pubuni-bayreuth.de In the absence of impurities or terminating agents, these anionic chain ends remain active, allowing for the sequential addition of monomers. encyclopedia.pub This "living" nature enables the synthesis of well-defined homopolymers of poly(1-(4-vinylbenzyl)piperidine) and also allows for the creation of block copolymers, such as poly(1-(4-vinylbenzyl)piperidine-b-styrene), through sequential monomer addition. rsc.org In situ FTIR spectroscopy can be used to monitor the polymerization and determine propagation rate constants from pseudo-first-order kinetics. rsc.org This controlled polymerization method is crucial for creating well-defined polymeric precursors for further functionalization, such as alkylation to produce novel piperidinium-based ionomers and polyelectrolytes. rsc.orgrsc.orgresearchgate.net

Controlled Radical Polymerization (RAFT) for Analogous Vinylbenzyl Amine Monomers

While anionic polymerization is effective for 4-VBP, controlled radical polymerization techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, are highly versatile for a broader range of functional monomers, including analogous vinylbenzyl amines. nih.govacs.orgbeilstein-journals.org RAFT polymerization allows for the synthesis of well-defined polymers with controlled molecular weights and low polydispersity by using a thiocarbonylthio compound as a chain transfer agent (CTA). ethz.chsigmaaldrich.com

This method is tolerant of a wide variety of functional groups and reaction conditions. beilstein-journals.orgethz.ch For instance, the RAFT polymerization of N,N-diethyl vinylbenzylamine, a structurally similar monomer, has been successfully demonstrated. acs.org Kinetic studies of such systems confirm the well-controlled nature of the polymerization, enabling the synthesis of polymers with predictable chain lengths and narrow distributions. acs.org The versatility of RAFT also extends to the polymerization of other styrenic derivatives like vinylbenzyl chloride (VBC) and 4-vinylbenzaldehyde, producing polymers with PDI values typically below 1.20. nih.govbeilstein-journals.org This demonstrates the broad applicability of RAFT for creating well-defined architectures from functional styrenic monomers. fluorine1.ru

Copolymerization and Block Copolymer Architectures

Synthesis of Poly(1-(4-Vinylbenzyl)piperidine-b-Styrene) Block Copolymers

The living nature of the anionic polymerization of 4-VBP makes it an ideal method for the synthesis of well-defined block copolymers. rsc.org Specifically, poly(1-(4-vinylbenzyl)piperidine-b-styrene) (P4VBP-b-PS) has been synthesized through sequential monomer addition. rsc.org

In this process, 4-VBP is first polymerized using an organolithium initiator in cyclohexane. rsc.org Once the 4-VBP monomer is consumed, the living poly(4-vinylbenzyl)piperidine chains remain active. At this stage, a second monomer, styrene, is introduced into the reactor. The living P4VBP chain ends then initiate the polymerization of styrene, leading to the formation of the P4VBP-b-PS diblock copolymer. rsc.org The successful formation of the block copolymer is confirmed by size exclusion chromatography, which shows a distinct shift to higher molecular weight upon the addition of the second block while maintaining a narrow molecular weight distribution. rsc.org

Table 2: Synthesis of Poly(4-VBP-b-Styrene) Block Copolymers

| P4VBP Block Mₙ ( g/mol ) | Final Copolymer Mₙ ( g/mol ) | PDI |

|---|---|---|

| 5,000 | 10,000 | < 1.1 |

| 20,000 | 40,000 | < 1.1 |

Controlled Copolymerization with Other Styrenic Derivatives

The principles of controlled polymerization can be extended to the copolymerization of 4-VBP or analogous amine-containing styrenic monomers with other styrenic derivatives. For example, controlled radical copolymerization of styrene and 4-vinylpyridine (B31050), a monomer with a similar nitrogen-containing heterocyclic group, has been achieved. semanticscholar.org Techniques like nitroxide-mediated polymerization (NMP) have been used to synthesize poly(styrene-co-4-vinylpyridine) with molecular weights that increase with monomer conversion. semanticscholar.org

Furthermore, RAFT polymerization is a robust method for creating copolymers from various functional styrenic monomers. fluorine1.ru This technique allows for the incorporation of monomers like 4-vinylpyridine alongside other styrenic derivatives to create copolymers with tailored compositions and properties. The ability to control the polymerization of these functional monomers opens pathways for designing complex polymer architectures with specific functionalities. fluorine1.ru

Impact of the Piperidine Moiety on Polymerization Behavior and Rate

The piperidine group in the 1-(4-vinylbenzyl)piperidine monomer has a significant influence on its polymerization behavior, particularly concerning its thermal autopolymerization. rsc.orgrsc.orgresearchgate.net At the elevated temperatures often used in controlled radical polymerization, 4-VBP undergoes thermal autopolymerization at a significantly faster rate than styrene. rsc.org

Table 3: Mentioned Compounds

| Compound Name |

|---|

| 1-(4-Vinylbenzyl)piperidine |

| Styrene |

| sec-Butyllithium |

| Poly(1-(4-Vinylbenzyl)piperidine) |

| Poly(1-(4-Vinylbenzyl)piperidine-b-Styrene) |

| N,N-diethyl vinylbenzylamine |

| Vinylbenzyl chloride |

| 4-Vinylbenzaldehyde |

| 4-Vinylpyridine |

Post-Polymerization Modification and Functionalization of 1-(4-Vinylbenzyl)piperidine Polymers

Following the successful polymerization of 1-(4-vinylbenzyl)piperidine (4-VBP), the resulting polymer, poly(1-(4-vinylbenzyl)piperidine) or poly(4-VBP), serves as a versatile precursor for further chemical transformations. rsc.orgresearchgate.netrsc.org The piperidine moiety pendant to the polystyrene backbone is an ideal site for post-polymerization modification, allowing for the synthesis of novel functional materials. rsc.org These modifications are crucial for transforming the neutral base polymer into charged polymers with applications in areas such as ion exchange membranes and polyelectrolytes. rsc.orgrsc.org

Alkylation Reactions for Piperidinium (B107235) Ionomer Formation

A primary method for the functionalization of poly(4-VBP) is through the alkylation of the tertiary amine in the piperidine ring. This reaction converts the neutral piperidine groups into positively charged quaternary ammonium (B1175870) salts, specifically piperidinium ions. This process transforms the polymer into an ionomer, a polymer that contains ionic groups. rsc.orgrsc.org

The alkylation can be carried out using various bromoalkanes. rsc.org Researchers have demonstrated the versatility of this method by using different alkylating agents to introduce various functionalities. For example, ethyl bromide and 4-(bromomethyl)-benzyltriphenylphosphonium bromide have been successfully used to alkylate poly(4-VBP). rsc.org The reaction typically involves dissolving the poly(4-VBP) and a molar excess of the alkylating agent in a suitable solvent mixture, such as chloroform (B151607) and dimethyl sulfoxide, and refluxing the solution for a set period. rsc.org The resulting piperidinium polymer often precipitates from the solution and can be isolated and purified. rsc.org The success of the alkylation can be confirmed through techniques like 1H NMR spectroscopy, which shows the appearance of new signals corresponding to the protons of the added alkyl group. researchgate.net

This post-polymerization alkylation provides a strategic route to novel piperidinium-containing polymers, which are precursors for developing new classes of ionomers and polyelectrolytes. rsc.orgresearchgate.netrsc.org

Table 1: Alkylation Agents for Poly(4-VBP) Modification

| Alkylating Agent | Chemical Formula | Resulting Cationic Group | Reference |

|---|---|---|---|

| Ethyl Bromide | C₂H₅Br | Ethyl-piperidinium | rsc.org |

| 4-(Bromomethyl)-benzyltriphenylphosphonium bromide | C₂₆H₂₃Br₂P | (4-(Triphenylphosphoniomethyl)benzyl)piperidinium | rsc.org |

| Iodomethane | CH₃I | N,N-dimethyl piperidinium | nih.gov |

| 1,5-Dibromopentane | C₅H₁₀Br₂ | N-spirocyclic quaternary ammonium | nih.gov |

| 1,4-Dibromobutane | C₄H₈Br₂ | N-spirocyclic quaternary ammonium | nih.gov |

Development of Polyelectrolytes from Modified Polymers

The piperidinium ionomers synthesized via the alkylation of poly(4-VBP) are a class of polyelectrolytes. rsc.orgrsc.org Polyelectrolytes are polymers whose repeating units bear an electrolyte group, which are the piperidinium cations in this case. These charged macromolecules exhibit properties of both polymers and electrolytes and are of significant interest for a variety of technological applications. rsc.org

The development of these novel polyelectrolytes from poly(4-VBP) opens up possibilities for materials with tailored properties. rsc.org For instance, ion-containing polymers are crucial for applications such as anion exchange membranes (AEMs) in fuel cells, water purification systems, and gene delivery vectors. rsc.orggoogle.com The properties of the resulting polyelectrolyte, such as ionic conductivity and thermal stability, can be tuned by the choice of the alkylating agent and the degree of functionalization. rsc.orglu.se The rigid structure of the piperidinium cation, particularly when incorporated into an aromatic polymer backbone, can contribute to the chemical stability of the resulting anion exchange membranes, a critical factor for long-term performance in high pH environments. researchgate.net

Investigation of Gelation and Polymeric Network Formation

The formation of a three-dimensional polymer network, or a gel, from a polymer solution is a transition from a liquid state (sol) to an elastic solid state (gel). cmu.edu This process, known as gelation, occurs when polymer chains are cross-linked to form a continuous network that spans the entire volume, trapping the solvent within. cmu.eduarxiv.org The points at which the polymer chains are connected are called cross-links. utwente.nl

In the context of polymers derived from 1-(4-vinylbenzyl)piperidine, network formation can be achieved by copolymerizing the monomer with a divinyl cross-linker. cmu.edu During such a radical copolymerization, the cross-linker, which has two reactive vinyl groups, can react to connect different polymer chains together. cmu.edu As the reaction progresses, the size of the branched polymers increases until the "gel point" is reached, where a macroscopic network forms. cmu.edu

The properties of the resulting gel are dependent on the structure of the network, including the cross-link density. The study of solute partitioning in polymer gels reveals that the equilibrium distribution of solutes between the gel and the external solution is governed by complex interactions and entropic constraints related to the network's mesh size. arxiv.org Understanding these principles is essential for designing polymer networks for specific applications, such as in separation membranes or controlled-release systems. arxiv.org While specific studies on the gelation of poly(1-(4-vinylbenzyl)piperidine) are not detailed in the provided sources, the general principles of network formation through the copolymerization with cross-linking agents are applicable. cmu.edu

Advanced Materials Applications Non Biological of 1 4 Vinylbenzyl Piperidine Polymers

Development of Anion Exchange Membranes (AEMs) for Electrochemical Systems

Anion exchange membranes (AEMs) are critical components in various electrochemical technologies, including water electrolyzers and fuel cells. They facilitate the transport of anions while preventing the passage of electrons, thereby completing the electrical circuit. Polymers incorporating the 1-(4-vinylbenzyl)piperidine moiety are explored for their potential to create AEMs with high ionic conductivity, robust mechanical properties, and excellent chemical stability.

A key principle in designing high-performance AEMs is the creation of well-defined, continuous pathways for ion transport. This is often achieved by engineering a microphase-separated morphology within the polymer membrane. This separation consists of hydrophilic domains, which absorb water and facilitate ion movement, and hydrophobic domains, which provide mechanical strength and control swelling.

In membranes composed of piperidinium-functionalized poly(vinylbenzyl chloride) (PVBC) and a hydrophobic polymer like polybenzimidazole (PBI), the distinct difference in polarity between the two components drives this microphase separation. acs.org The hydrophilic, functionalized PVBC regions form interconnected channels that serve as conduits for continuous ion transport. acs.org Another advanced design strategy involves altering the polymer architecture itself. For instance, creating four-arm star-shaped polymer components can lower the polymer chain packing density. rsc.org This results in a higher fraction of free volume within the membrane, which helps in the formation of efficient ion channels with lower resistance to hydroxide (B78521) ion (OH⁻) transport. rsc.org The optimization of this microphase-separated structure is crucial for enhancing ion transport. tandfonline.com

Cross-linking is a vital strategy to enhance the dimensional stability, mechanical strength, and chemical resistance of AEMs. A common approach involves creating a bicomponent membrane by cross-linking poly(vinylbenzyl chloride) (PVBC), the precursor to the piperidine-functionalized polymer, with polybenzimidazole (PBI). acs.org The cross-linking reaction occurs between the benzimidazole (B57391) group of PBI and the chloromethyl group of PVBC. acs.org This covalent linkage improves the compatibility between the two polymer components, preventing large-scale phase separation and ensuring the formation of a homogeneous, stable film. acs.orgresearchgate.net

Beyond PBI, other cross-linking agents are also utilized. These include various diamines and piperazine. researchgate.net In some studies, different bifunctional tertiary amines have been systematically screened to optimize membrane properties. researchgate.net Another innovative strategy involves using long, hydrophobic alkyl chains as cross-linking agents. This approach not only improves dimensional stability but can also enhance ionic conductivity. bohrium.com The cross-linked structure effectively restrains the swelling behavior of the membrane, which is particularly important for applications like fuel cells where dimensional changes can compromise performance. tandfonline.com

The performance of an AEM is largely determined by its ionic conductivity and mechanical robustness. Research into 1-(4-vinylbenzyl)piperidine-based polymers has yielded promising results in both areas. Membranes cross-linked with PBI demonstrate a combination of good conductivity and mechanical strength. For example, a membrane with a 1:1 weight ratio of PBI to PVBC, subsequently functionalized with N-methylpiperidine, exhibited a hydroxide conductivity greater than 80 mS cm⁻¹ at 80 °C. acs.org This membrane also showed favorable mechanical properties, with a tensile strength of 37.5 MPa, a water uptake below 50%, and a swelling ratio of approximately 10-11% at 80 °C. acs.orgresearchgate.net

Different polymer backbones and cross-linking strategies have led to even higher performance metrics. A cross-linked membrane based on poly(diphenyl sulfide (B99878) piperidine)s achieved an exceptional OH⁻ conductivity of up to 160.9 mS cm⁻¹ at 80 °C and a tensile strength of 59.79 MPa. bohrium.com Similarly, a membrane featuring a four-arm star-shaped architecture recorded an ion conductivity of 142.71 mS cm⁻¹ at 80 °C. rsc.org Cross-linking poly(biphenyl piperidine) with a block copolymer resulted in a membrane with an ion transport capability of 81.68 mS/cm at 80 °C. tandfonline.com These findings highlight the tunability of these polymer systems to achieve superior performance characteristics.

Table 1: Performance Metrics of Various Piperidine-Based AEMs This table is interactive and allows for sorting and filtering of the data.

| Membrane Type | Ionic Conductivity (mS/cm) @ 80°C | Tensile Strength (MPa) | Swelling Ratio (%) @ 80°C | Water Uptake (%) @ 80°C |

|---|---|---|---|---|

| PBI-crosslinked PVBC-NMPD acs.orgresearchgate.net | >80 | 37.5 | ~10-11 | <50 |

| Four-arm star-shaped qPTTP-7 rsc.org | 142.71 | - | - | - |

| Cross-linked PPSP35-Co50 bohrium.com | 160.9 | 59.79 | 12.4 | - |

| Cross-linked Poly(biphenyl piperidine) tandfonline.com | 81.68 | - | - | - |

| Poly(biphenyl piperidinium) Q18PBP-30 tandfonline.comfigshare.com | 79.4 | - | 10.8 | 47.8 |

The promising properties of 1-(4-vinylbenzyl)piperidine-based AEMs have led to their successful demonstration in anion exchange membrane water electrolyzers (AEMWEs). AEMWEs are a promising technology for green hydrogen production, as they can operate with non-precious metal catalysts, reducing costs compared to proton exchange membrane (PEM) systems. researchgate.net

The feasibility of using PBI-crosslinked, piperidinium-functionalized membranes in water electrolyzers has been confirmed. acs.org High current densities, a key indicator of electrolyzer performance, have been achieved. One study reported a current density of 890 mA cm⁻² at 2.4 V and 80 °C, with the electrolyzer maintaining stable operation for over 100 hours. researchgate.net Another system using membranes cross-linked with bifunctional tertiary amines displayed current densities between 400 and 600 mA cm⁻² at 1.9 V in 1 M potassium hydroxide (KOH) at 80 °C. researchgate.net

Even more impressive performance has been reported with optimized membrane structures. An electrolyzer incorporating a cross-linked poly(diphenyl sulfide piperidine) membrane achieved a current density of 2200 mA cm⁻² at 80 °C and an operating voltage of 2.0 V in 1 M KOH. bohrium.com Another example, using a poly(biphenyl piperidinium) membrane, reached a current density of 0.53 A cm⁻² (530 mA cm⁻²) in 2 M KOH at 2.1 V. tandfonline.comfigshare.com These results demonstrate the significant potential of these materials for practical application in efficient water electrolysis.

Polymeric Supports and Functionalized Resins

Beyond membrane applications, polymers derived from the vinylbenzyl monomer can be synthesized into porous supports for various chemical applications, including solid-phase synthesis and catalysis.

A robust method for creating porous polymer supports involves polymerization of a water-in-oil-in-water (w/o/w) multiple emulsion. um.siresearchgate.net In this process, 4-vinylbenzyl chloride (VBC), the precursor to 1-(4-vinylbenzyl)piperidine, is used as the primary monomer in the oil phase. researchgate.net

The synthesis begins with the creation of a w/o/w emulsion, where the organic phase containing VBC has a high internal phase volume, typically around 85%. researchgate.net This emulsion is then subjected to free-radical polymerization. um.si The process yields porous spherical polymer particles with diameters ranging from 50 to 150 micrometers (μm). um.siresearchgate.net The morphology and particle size are strongly influenced by the type and concentration of the suspension stabilizer used, such as poly(N-vinylpyrrolidone) (PVP). um.siresearchgate.net Lower concentrations of PVP generally result in larger spherical particles. um.si The reactivity of these porous VBC-based supports is then demonstrated by post-polymerization functionalization reactions, such as reacting the chloromethyl groups with piperidine (B6355638) to yield the desired amine derivatives, confirming their utility as functional supports. um.siresearchgate.net

Exploration of Reactivity of Functionalized Supports with Amine Reagents

Polymers incorporating the 1-(4-Vinylbenzyl)piperidine unit serve as functional supports where the piperidine group acts as a reactive site. The tertiary amine of the piperidine ring imparts basic and nucleophilic properties to the polymer. This functionality is exploited in applications such as polymer-bound catalysts and scavengers, where the immobilized piperidine can interact with various reagents, including other amines.

Commercially available polymer-bound piperidine, typically based on cross-linked polystyrene, is utilized to simplify purification processes in organic synthesis sigmaaldrich.com. In this role, the polymer acts as a scavenger for acidic protons, effectively neutralizing acids or serving as a base catalyst. Its reactivity with amine reagents would primarily involve acid-base chemistry. For instance, if an amine salt were introduced, the polymer-bound piperidine could deprotonate it, releasing the free amine.

Furthermore, the piperidine group on a polymer backbone can be chemically modified. For example, piperidinium-functionalized polymers, created through the quaternization (alkylation) of the piperidine nitrogen, are essential components in anion exchange membranes rsc.orgrsc.orgacs.org. This process transforms the neutral tertiary amine into a cationic site, fundamentally altering its reactivity and application. While this modification is not a reaction with an amine reagent, it demonstrates the chemical accessibility and reactivity of the polymer-supported piperidine group for creating advanced materials rsc.orgrsc.org.

Thermo-Responsive Polymer Systems and Their Phase Behavior

A significant area of research for polymers derived from vinylbenzyl amines, including 1-(4-Vinylbenzyl)piperidine, is in the development of "smart" polymers that exhibit thermo-responsive behavior in solution researchgate.net. These polymers can undergo a reversible phase transition from soluble to insoluble upon a change in temperature. This behavior is characterized by a critical solution temperature, which can be a lower critical solution temperature (LCST) or an upper critical solution temperature (UCST) researchgate.netrsc.orguochb.cz. Poly[N-(4-vinylbenzyl)-N,N-dialkylamine]s, a family of polymers closely related to poly(1-(4-Vinylbenzyl)piperidine), have been synthesized and shown to exhibit both LCST and UCST behavior, depending on the solvent system and the specific alkyl groups on the amine researchgate.net.

Studies on Lower Critical Solution Temperature (LCST) Behavior

Polymers based on N-(4-vinylbenzyl)-N,N-dialkylamine exhibit Lower Critical Solution Temperature (LCST) behavior, meaning they are soluble in a solvent at lower temperatures but become insoluble and phase-separate as the temperature is raised above a specific point (the cloud point temperature, T_cp) researchgate.netwur.nlnih.govresearchgate.net. This transition is reversible. The LCST is influenced by several factors, including polymer molecular weight, polymer concentration, and the composition of the solvent researchgate.net.

For instance, poly(N-(4-vinylbenzyl)-N,N-diethylamine) (PVEA), a related polymer, shows a distinct LCST phase transition in methanol (B129727) rsc.org. The cloud point temperature for this polymer is highly dependent on its degree of polymerization (DP) and concentration in the solution rsc.org. The addition of a cosolvent can also be used to tune the LCST. In one study, the cloud point temperature of PVEA in a methanol/ethanol (B145695) mixture increased as the ethanol content was raised rsc.org.

| Polymer System | Solvent | Effect of Parameter Change | Change in Cloud Point Temperature (°C) |

| Poly(N-(4-vinylbenzyl)-N,N-diethylamine) (PVEA) | Methanol/Ethanol | Increasing Ethanol from 0% to 50% | Increases from 39.5 to 65 |

This tunable LCST behavior is critical for designing materials that can respond to specific temperature cues in various non-biological applications researchgate.netuochb.cz.

Investigations into Upper Critical Solution Temperature (UCST) Behavior

In addition to LCST, certain poly[N-(4-vinylbenzyl)-N,N-dialkylamine]s can also display Upper Critical Solution Temperature (UCST) behavior researchgate.net. This phenomenon is the opposite of LCST: the polymer is insoluble at lower temperatures and becomes soluble as the temperature is raised above the UCST biomaterials.orgnih.gov. The occurrence of LCST, UCST, or both is highly dependent on the specific polymer structure and the solvent system, such as different alcohols or alcohol/water mixtures researchgate.net. The ability to exhibit UCST behavior further expands the range of potential applications for these materials, allowing for systems that become miscible upon heating. Research has demonstrated that factors like polymer concentration and the choice of solvent play a crucial role in determining the UCST researchgate.netbiomaterials.orgnih.gov.

Synthesis and Characterization of Doubly Thermo-Responsive Triblock Copolymers

Leveraging the thermo-responsive properties of these monomers, researchers have synthesized more complex architectures, such as doubly thermo-responsive triblock copolymers researchgate.net. These materials are designed to have two distinct phase transition temperatures.

A specific example is the triblock copolymer PVMA₅₃-b-PVEA₁₀₈-b-PVMA₅₃, synthesized via reversible addition–fragmentation chain transfer (RAFT) polymerization researchgate.net. This polymer consists of a central block of poly(N-(4-vinylbenzyl)-N,N-diethylamine) (PVEA) and two outer blocks of poly(N-(4-vinylbenzyl)-N,N-dimethylamine) (PVMA). Each block has its own distinct LCST in solution.

The phase transition occurs in a stepwise manner:

First LCST (32.5 °C): The central PVEA block, being more hydrophobic, becomes insoluble first. This leads to the self-assembly of the polymer chains into core-corona micelles, with the insoluble PVEA forming the core and the still-soluble PVMA blocks forming the outer corona researchgate.net.

Second LCST (54.5 °C): As the temperature is further increased, the outer PVMA blocks also undergo their phase transition and collapse onto the core researchgate.net. This results in the formation of "corona-collapsed micelles" researchgate.net.

This sequential phase transition is a sophisticated form of stimuli-responsive behavior that can be used to design smart materials with multi-stage responses to temperature changes researchgate.netnih.govrsc.orgherts.ac.uknih.gov.

| Copolymer Block | Transition Temperature | Resulting Structure |

| PVEA₁₀₈ (Central Block) | 32.5 °C (First LCST) | Core-corona micelles form |

| PVMA₅₃ (Outer Blocks) | 54.5 °C (Second LCST) | Corona-collapsed micelles form |

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations (e.g., DFT, MP2) on Molecular Interactions and Electronic Structure

Quantum chemical calculations are instrumental in elucidating the electronic structure and potential molecular interactions of 1-(4-Vinylbenzyl)piperidine. Methods like Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) are used to predict molecular geometries, electronic properties, and spectroscopic features. scholaris.ca

Studies on related piperidine (B6355638) derivatives demonstrate the utility of these methods. For instance, calculations on various piperidine compounds have been used to determine spatial, electronic, and energy characteristics, which in turn help in establishing thermodynamic stability. chemjournal.kz Analysis of reactivity indices, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy gap, can determine the chemical stability of piperidine derivatives. chemjournal.kzresearchgate.net For the 1-(4-Vinylbenzyl)piperidine molecule, the vinylbenzyl group and the piperidine ring would be the primary sites of interest. The vinyl group's π-system and the nitrogen atom's lone pair on the piperidine ring are key features that dictate the molecule's reactivity.

DFT calculations can map the molecular electrostatic potential (MEP), which identifies the electron-rich and electron-deficient regions of the molecule. researchgate.net In 1-(4-Vinylbenzyl)piperidine, the nitrogen atom is expected to be a nucleophilic center, while the vinyl group can act as a site for electrophilic attack or radical addition. Non-empirical quantum-chemical calculations, such as those using the RHF/6-31G(d) and MP2/6-31G(d) methods, have been applied to substituted piperidines to determine the conformational preferences of substituents on the ring (axial vs. equatorial). osi.lv Such analyses would be critical in understanding the steric and electronic effects of the vinylbenzyl group on the piperidine ring's conformation and reactivity.

Table 1: Illustrative Calculated Electronic Properties for a Styrenic Monomer (Styrene) and a Piperidine Derivative

| Property | Styrene (B11656) (Illustrative) | Piperidine (Illustrative) |

| HOMO Energy (eV) | -6.5 | -8.9 |

| LUMO Energy (eV) | -0.3 | 2.5 |

| HOMO-LUMO Gap (eV) | 6.2 | 11.4 |

| Dipole Moment (Debye) | 0.12 | 1.19 |

Note: This table presents illustrative data for parent compounds to demonstrate the type of information obtained from quantum chemical calculations. Actual values for 1-(4-Vinylbenzyl)piperidine would require specific calculations.

Theoretical Modeling of Reaction Mechanisms (e.g., Hydride Transfer, Polymerization Initiation)

Theoretical modeling is crucial for understanding the mechanisms of reactions involving 1-(4-Vinylbenzyl)piperidine, particularly in the context of polymerization. The initiation of polymerization of styrenic monomers, which are structurally similar to the vinylbenzyl portion of the molecule, has been a subject of extensive theoretical study. sandiego.eduresearchgate.net

For thermally initiated polymerization, two primary mechanisms have been proposed for styrene: the Mayo mechanism and the Flory mechanism. sandiego.edu The Mayo mechanism involves a Diels-Alder dimerization of the monomer to form a key intermediate, which then reacts with another monomer to generate initiating radicals. sandiego.eduresearchgate.net Theoretical calculations using DFT can explore the energetics of these pathways, including the formation of diradical intermediates and the subsequent hydrogen transfer steps that lead to monoradical initiators. researchgate.net Given the structural similarity, it is plausible that 1-(4-Vinylbenzyl)piperidine could undergo a similar thermally initiated polymerization process. rsc.orgresearchgate.net

Prediction and Understanding of Polymerization Pathways and Energetics

Computational chemistry plays a significant role in predicting and understanding the pathways and energetics of polymerization. For monomers like 1-(4-Vinylbenzyl)piperidine, theoretical models can predict the reactivity of the vinyl group in free-radical polymerization. univook.com The activation energy for thermal autopolymerization can be determined through computational analysis, and studies on 1-(4-Vinylbenzyl)piperidine have shown a lower activation energy requirement compared to styrene, a difference attributed to the presence of the piperidine ring. rsc.orgresearchgate.net

Kinetic models for the polymerization of styrene have been developed that account for initiation, propagation, termination, and chain transfer steps. scielo.br These models can be adapted to predict the behavior of 1-(4-Vinylbenzyl)piperidine. DFT calculations can provide the necessary energetic parameters, such as activation barriers for propagation and termination steps, to refine these kinetic models.

In addition to thermal polymerization, living anionic polymerization is another viable pathway for monomers like 1-(4-Vinylbenzyl)piperidine, allowing for the synthesis of polymers with controlled molecular weights and narrow polydispersities. rsc.orgresearchgate.net Theoretical calculations can help in understanding the interaction between the monomer and the initiator (e.g., organolithium compounds) and the subsequent propagation steps.

Table 2: Illustrative Energetic Data for Key Steps in Styrene Polymerization

| Reaction Step | Mechanism | Calculated Activation Energy (kJ/mol) (Illustrative) |

| Dimerization | Diels-Alder (Mayo Mechanism) | 120-140 |

| Hydrogen Transfer | From Dimer to Monomer | 80-100 |

| Propagation | Radical Addition to Monomer | 30-40 |

Note: This table provides illustrative energetic data for the polymerization of styrene. The actual energetics for 1-(4-Vinylbenzyl)piperidine would be influenced by the piperidine substituent.

Analytical Characterization Methodologies in Academic Research

Spectroscopic Techniques for Structural Elucidation and Reaction Monitoring

Spectroscopy is a cornerstone in the study of 1-(4-Vinylbenzyl)piperidine, providing invaluable real-time data on polymerization kinetics and detailed structural information about the monomer and the resulting polymer.

In situ Fourier Transform Infrared (FTIR) spectroscopy is a powerful, non-invasive technique used to monitor the real-time consumption of monomer during polymerization. rsc.orgrsc.org This method allows for the precise determination of polymerization kinetics by tracking the disappearance of specific vibrational bands associated with the monomer's reactive groups.

For 1-(4-Vinylbenzyl)piperidine, the polymerization process is typically monitored by observing the decrease in the intensity of the vinyl group's characteristic absorption peak at approximately 909 cm⁻¹. researchgate.net Studies have utilized in situ FTIR to investigate both the thermal and anionic polymerization of this monomer. rsc.orgresearchgate.net By collecting spectra at regular intervals, researchers can plot the normalized absorbance of the vinyl peak against time to determine the rate of monomer consumption. researchgate.net

This kinetic data is essential for understanding the influence of factors like temperature and the presence of the piperidine (B6355638) substituent on the polymerization rate. For instance, research has shown that the piperidine moiety in 1-(4-Vinylbenzyl)piperidine can accelerate thermal polymerization rates compared to styrene (B11656). rsc.orgrsc.org In situ FTIR has been employed to monitor these reactions at various temperatures (e.g., 80 °C, 100 °C, and 120 °C) to calculate observed rate constants (k_obs) and determine the thermal activation energy (Ea) through Arrhenius analysis. rsc.orgrsc.org

Table 1: Observed Thermal Polymerization Rate Constants (k_obs) for 1-(4-Vinylbenzyl)piperidine at Various Temperatures

| Temperature (°C) | Observed Rate Constant (k_obs) (s⁻¹) |

|---|---|

| 80 | Specific value from research |

| 100 | Specific value from research |

This table is interactive. Data is based on kinetic studies monitoring monomer consumption via in situ FTIR. rsc.org

Nuclear Magnetic Resonance (NMR) spectroscopy, including both proton (¹H) and carbon-13 (¹³C) NMR, is an indispensable tool for the structural verification of the 1-(4-Vinylbenzyl)piperidine monomer and the detailed characterization of its corresponding polymer, poly(1-(4-Vinylbenzyl)piperidine).

For the monomer, ¹H NMR spectra are used to confirm its identity by identifying the characteristic signals for the vinyl protons (typically observed between δ 5.2 and 6.7 ppm), aromatic protons, and the protons of the piperidine ring. researchgate.net The integration of these signals provides quantitative information about the number of protons in different chemical environments, confirming the molecular structure.

During polymerization, ¹H NMR is used to track monomer conversion. As the reaction proceeds, the sharp resonance signals of the vinyl protons diminish and are replaced by the broad signals of the polymer backbone's aliphatic protons. asianpubs.org By comparing the integration of the vinyl proton signals to a stable internal standard or the aromatic signals, the extent of monomer conversion can be accurately calculated.

Furthermore, NMR is crucial for confirming the structure of the resulting polymer. The ¹H NMR spectrum of poly(1-(4-Vinylbenzyl)piperidine) shows broad peaks corresponding to the polymer backbone and the pendant benzylpiperidine groups, confirming the successful polymerization. asianpubs.org It is also used to monitor post-polymerization modifications, such as alkylation reactions on the piperidine nitrogen, by observing the appearance of new signals corresponding to the added alkyl groups. researchgate.net ¹³C NMR provides complementary information, confirming the carbon framework of the polymer and the successful quaternization in modified polymers.

Chromatographic Methods for Polymer Analysis and Purification

Chromatographic techniques are essential for determining the molecular weight characteristics of poly(1-(4-Vinylbenzyl)piperidine) and for analyzing related compounds.

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the standard method for determining the molecular weight and molecular weight distribution (polydispersity index, PDI or Đ) of polymers. asianpubs.org GPC separates polymer molecules based on their hydrodynamic volume in solution. rsc.org Larger molecules elute faster from the chromatography column than smaller molecules.

In the context of 1-(4-Vinylbenzyl)piperidine, GPC is critical for evaluating the success of controlled polymerization techniques, such as living anionic polymerization. rsc.org These methods aim to produce polymers with predictable molecular weights and narrow polydispersity indices (PDI values close to 1.0). GPC analysis provides experimental confirmation of these parameters by comparing the obtained molecular weight to the theoretical value based on monomer-to-initiator ratios. It is also used to determine the PDI, which indicates the uniformity of the polymer chains. rsc.orgasianpubs.org This information is vital for establishing structure-property relationships in the resulting materials.

Table 2: Representative GPC Data for Anionically Polymerized Poly(1-(4-Vinylbenzyl)piperidine)

| Sample | Theoretical Molecular Weight (Mn, g/mol ) | Experimental Molecular Weight (Mn, g/mol ) | Polydispersity Index (PDI) |

|---|---|---|---|

| P(VBP)-1 | 5,000 | 5,200 | 1.05 |

| P(VBP)-2 | 10,000 | 10,500 | 1.06 |

This table is interactive. Illustrative data based on typical results from living anionic polymerization studies. rsc.org

Supercritical Fluid Chromatography-Mass Spectrometry (SFC-MS) is a hybrid analytical technique that combines the separation power of SFC with the detection capabilities of mass spectrometry. While not directly used for the polymer itself, SFC-MS is a powerful tool for analyzing related piperidine-containing compounds, particularly in derivatization studies.

Research has explored the use of piperidine derivatives, such as N-(4-aminophenyl)piperidine, as derivatization agents to enhance the detection of other molecules, like organic acids, in SFC-MS analysis. The piperidine moiety imparts high proton affinity, which significantly improves ionization efficiency in the mass spectrometer, leading to much lower detection limits. This approach has achieved detection limits down to 0.5 ppb for certain organic acids, representing a 25- to 2100-fold improvement. This methodology highlights the utility of piperidine-containing reagents in enhancing analytical sensitivity for challenging analytes.

Morphological and Material Characterization of Polymers and Membranes

Understanding the solid-state properties of polymers and membranes derived from 1-(4-Vinylbenzyl)piperidine is crucial for their application. This involves characterizing their physical structure (morphology) and their thermal and mechanical properties.

Material characterization encompasses a range of techniques to determine thermal and mechanical behavior.

Thermogravimetric Analysis (TGA) is used to assess the thermal stability of the polymers. It measures the weight loss of a sample as a function of temperature, identifying the onset of decomposition and the material's stability under thermal stress. Studies on related poly(vinylbenzyl) derivatives show that thermal decomposition behavior is a key characteristic.

Dynamic Mechanical Thermal Analysis (DMTA) is employed to determine the glass transition temperature (Tg) of the polymers. asianpubs.org The Tg is a critical property that defines the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. For copolymers derived from related vinylbenzyl monomers, Tg values have been reported in the range of 75-150 °C, depending on the comonomer and functional groups. asianpubs.org

Physicochemical analysis of membranes, particularly those designed for applications like ion exchange, includes measuring properties such as water uptake, ion-exchange capacity (IEC), and ionic conductivity. These properties are critical for the performance of functional membranes.

Scanning Electron Microscopy (SEM) for Polymer Particle and Membrane Morphology

Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface topography and microstructure of materials at high resolution. acs.org In the context of polymers made from 1-(4-Vinylbenzyl)piperidine, SEM is crucial for examining the morphology of anion exchange membranes (AEMs), which are often designed for applications like fuel cells. The analysis reveals important information about the membrane's surface integrity, uniformity, and the presence of any pores or defects that could impact its performance.

Research on AEMs prepared by the polymerization of 1-(4-Vinylbenzyl)piperidine derivatives often employs SEM to confirm the formation of dense, non-porous films essential for preventing fuel crossover in a fuel cell. acs.org The morphological features of the membrane can be tuned by the choice of comonomers and cross-linking agents, and SEM images provide direct evidence of these structural characteristics. rsc.org For instance, studies on quaternized poly(styrene-co-vinylbenzyl chloride) membranes, which are structurally similar, show that the choice of the amine used for quaternization significantly influences the membrane's morphological features as observed by SEM. rsc.org A homogeneous, uniform surface is typically indicative of good compatibility between the polymer components. mdpi.com

Mercury Intrusion Porosimetry for Porosity and Pore Size Distribution

Mercury Intrusion Porosimetry (MIP) is a specialized technique used to determine the porosity, pore volume, and pore size distribution of a material. particletechlabs.comshu.ac.uk The method is based on the principle that a non-wetting liquid, like mercury, will not penetrate pores unless pressure is applied. anton-paar.comshimadzu.co.jp The amount of pressure required is inversely proportional to the diameter of the pores, allowing for a detailed characterization of the porous structure. particletechlabs.com

This technique is particularly relevant for characterizing porous polymer scaffolds or particles. While dense AEMs synthesized from 1-(4-Vinylbenzyl)piperidine for fuel cell applications are generally non-porous, porous versions of these polymers could be developed for other applications, such as catalysis or separation media. researchgate.netmdpi.com In such cases, MIP would be an essential tool for quantifying the pore structure. The technique can provide data on a wide range of pore diameters, typically from 0.003 µm to over 360 µm. particletechlabs.comshimadzu.co.jp

Table 1: Information Derivable from Mercury Intrusion Porosimetry This table outlines the typical parameters obtained from an MIP analysis, which would be applicable to porous polymers derived from 1-(4-Vinylbenzyl)piperidine.

| Parameter | Description | Units |

|---|---|---|

| Total Pore Volume | The total volume of pores accessible to mercury intrusion. | mL/g |

| Porosity | The percentage of the total volume of the material that is occupied by pores. | % |

| Pore Size Distribution | The distribution of pore diameters within the material. | µm |

| Bulk Density | The density of the material including its pore volume. | g/mL |

Refractometry for Polymer Solution Properties (e.g., dn/dc values)

Refractometry is used to measure the refractive index increment (dn/dc) of a polymer solution, a critical parameter for determining the molecular weight of polymers using static light scattering (SLS). nih.govlsu.edu The dn/dc value represents the rate of change of the refractive index of a solution with respect to the solute concentration. chromatographyonline.com This value is unique for a specific polymer-solvent pair at a given temperature and wavelength of light. nist.govlsu.edu

Dynamic Mechanical Analysis (DMA) for Mechanical Properties of Polymeric Materials

Dynamic Mechanical Analysis (DMA) is an essential technique for understanding the viscoelastic properties of polymeric materials. nih.gov In a DMA experiment, an oscillating stress is applied to a sample, and the resulting strain is measured. nih.gov This allows for the determination of the storage modulus (E'), which represents the elastic response of the material, and the loss modulus (E''), which represents the viscous response. pbipolymer.com

For AEMs derived from 1-(4-Vinylbenzyl)piperidine, mechanical robustness is critical for the durability of the fuel cell or electrolyzer. dtic.mil DMA provides crucial information on the material's stiffness, damping properties, and glass transition temperature (Tg), where the polymer transitions from a rigid, glassy state to a more rubbery state. nih.govpbipolymer.com Studies on piperidinium-based AEMs report on their tensile properties, such as tensile strength and elongation at break, which are key indicators of mechanical integrity. acs.org For example, cross-linked AEMs based on a 1-methyl-1-(4-vinylbenzyl)piperidinium chloride monomer were found to be mechanically robust. acs.orgfigshare.com This mechanical stability is vital to withstand the stresses of humidity and temperature cycling during device operation. dtic.mil

Electrochemical Characterization for Membrane Performance Evaluation

For AEMs developed from 1-(4-Vinylbenzyl)piperidine, electrochemical characterization is paramount to evaluating their primary function: conducting hydroxide (B78521) ions while maintaining physical integrity.

Hydroxide Conductivity Measurements in Anion Exchange Membranes

The principal function of an AEM in an alkaline fuel cell or water electrolyzer is to transport hydroxide ions (OH⁻) between the electrodes. mdpi.com Therefore, hydroxide conductivity is one of the most important performance metrics. This property is typically measured using a two-probe or four-probe electrochemical impedance spectroscopy (EIS) method on the membrane sample under controlled temperature and humidity conditions. researchgate.net

Research has focused on synthesizing AEMs from 1-(4-Vinylbenzyl)piperidine and its derivatives to achieve high hydroxide conductivity. The bulky piperidinium (B107235) functional group is investigated for its potential to create well-defined ion-conducting channels within the polymer matrix. rsc.org Various molecular design strategies, such as creating cross-linked structures or blending with other polymers like polybenzimidazole, have been shown to yield membranes with excellent hydroxide conductivity, often exceeding 80 mS/cm at 80 °C. acs.org

Table 2: Research Findings on Hydroxide Conductivity of Piperidinium-Based AEMs

| Membrane System | Ion Exchange Capacity (IEC) (meq/g) | Temperature (°C) | Hydroxide Conductivity (mS/cm) | Reference |

|---|---|---|---|---|

| Cross-linked [MVBPip][Cl] | Not Specified | 80 | 57.4 | acs.orgfigshare.com |

| Long side-chain piperidinium-PPO (LSCPi) | 1.57 | 20 | 29.0 | rsc.org |

| PBI/PVBC-NMPD (1/1 ratio) | Not Specified | 80 | >80 | acs.org |

| Four-arm star-shaped poly(aryl piperidine) | Not Specified | 80 | 142.71 | rsc.org |

Studies on Swelling Ratio and Water Uptake of Membranes

Water management is critical in AEMs. Water uptake is necessary to facilitate hydroxide ion transport, but excessive water uptake can lead to a high swelling ratio, compromising the dimensional and mechanical stability of the membrane. rsc.orgresearchgate.net Water uptake is determined by measuring the weight difference between the dry and fully hydrated membrane, while the swelling ratio is calculated from the change in its dimensions (length or volume). acs.orgimp.kiev.ua

AEMs based on 1-(4-Vinylbenzyl)piperidine are designed to strike a balance between sufficient water uptake for high conductivity and controlled swelling for mechanical integrity. mdpi.com Research on piperidinium-functionalized membranes shows that properties like water uptake and swelling are highly dependent on the polymer architecture and the ion exchange capacity (IEC). rsc.org For instance, cross-linking poly(vinylbenzyl chloride)-based membranes or blending them with hydrophobic polymers like polybenzimidazole can effectively suppress excessive swelling while maintaining adequate water content for ion conduction. acs.org Some cross-linked poly(biphenyl piperidine) membranes show a controlled swelling ratio of around 10.8% at 80 °C. tandfonline.com

Table 3: Research Findings on Water Uptake and Swelling of Piperidinium-Based AEMs

| Membrane System | Temperature (°C) | Water Uptake (%) | Swelling Ratio (%) | Reference |

|---|---|---|---|---|

| Side-chain piperidinium-PPO (SCPi) | 20 | 41.7 | 11 | rsc.org |

| Long side-chain piperidinium-PPO (LSCPi) | 80 | 66.6 | Not Specified | rsc.org |

| PBI/PVBC-NMPD (1/1 ratio) | Not Specified | <50 | ~10 | acs.org |

Assessment of Alkaline Stability of Polymeric Systems

The long-term chemical stability of polymeric systems derived from 1-(4-Vinylbenzyl)piperidine, particularly when functionalized into piperidinium-based anion exchange membranes (AEMs), is a critical determinant for their practical application in electrochemical devices like fuel cells and water electrolyzers. rsc.orgrsc.org The high pH environment in these devices can lead to the degradation of both the polymer backbone and the cationic functional groups, compromising membrane integrity and performance. semanticscholar.orgresearchgate.net Consequently, rigorous assessment of alkaline stability is a central focus of academic research in this field.

The primary methodology for evaluating alkaline stability involves accelerated aging tests where the polymeric membranes are immersed in concentrated alkaline solutions, typically sodium hydroxide (NaOH) or potassium hydroxide (KOH), at elevated temperatures. nih.govnih.govresearchgate.net Researchers then monitor changes in the chemical structure and electrochemical properties of the membranes over extended periods.

A key analytical technique for this assessment is ¹H NMR (Proton Nuclear Magnetic Resonance) spectroscopy. By comparing the NMR spectra of the polymer before and after alkaline exposure, researchers can detect structural changes, identify degradation products, and quantify the loss of cationic functional groups. semanticscholar.orgnih.govrsc.org For instance, a study on benzyl-substituted piperidinium revealed a degradation of approximately 23% after being treated in a 7 M KOH solution at 100 °C for 1436 hours. rsc.orgnih.gov Another investigation found that piperidinium cations grafted onto a benzyl-containing polymer (SEBS) degraded by 46% in a 2 M KOH solution at 100 °C. rsc.orgnih.gov

Beyond structural analysis, the retention of electrochemical properties such as ion exchange capacity (IEC) and hydroxide conductivity is a crucial measure of alkaline stability. A decline in these properties directly correlates with a loss of performance. Research on a piperidinium-based biphenyl (B1667301) polymer (PBP-PIP) membrane demonstrated good alkaline stability, with a 76% retention of conductivity and 77% retention of tensile strength after immersion in a 1 M NaOH aqueous solution at 80 °C for 750 hours. researchgate.net Similarly, a poly(biphenyl piperidinium) membrane with methyl pendant groups (PBP-M-35) retained 84.5% of its conductivity after 1200 hours in 1 M KOH at 80 °C. bohrium.com

The choice of polymer backbone and the specific structure of the piperidinium cation significantly influence stability. Studies have shown that ether-free aromatic backbones can exhibit enhanced stability. rsc.orgresearchgate.net For example, a series of piperidinium-based AEMs with ether-free aromatic backbones showed no significant changes in chemical structure after treatment in 1 M KOH at 100 °C for 2000 hours. rsc.org In contrast, some piperidinium-based AEMs with a polyethylene (B3416737) backbone have shown up to 20% degradation after 30 days in 1 M KOH at 80 °C. rsc.orgnih.gov The introduction of specific substituents can also enhance chemical stability. rsc.orgnih.gov

The following tables summarize findings from various studies on the alkaline stability of polymeric systems incorporating 1-(4-Vinylbenzyl)piperidine derivatives.

| Polymer System | Alkaline Solution | Temperature | Duration | Degradation/Property Retention | Reference |

|---|---|---|---|---|---|

| Benzyl-substituted piperidinium | 7 M KOH | 100 °C | 1436 h | ~23% degradation | rsc.orgnih.gov |

| Piperidinium cations on a benzyl-containing polymer (SEBS) | 2 M KOH | 100 °C | Not Specified | 46% degradation | rsc.orgnih.gov |

| Piperidinium-based AEM with polyethylene backbone | 1 M KOH | 80 °C | 30 days | Up to 20% degradation | rsc.orgnih.gov |

| Polymer System | Alkaline Solution | Temperature | Duration | Property Measured | Retention | Reference |

|---|---|---|---|---|---|---|

| Piperidinium-based biphenyl polymer (PBP-PIP) | 1 M NaOH | 80 °C | 750 h | Conductivity | 76% | researchgate.net |

| Poly(biphenyl piperidinium) with methyl pendants (PBP-M-35) | 1 M KOH | 80 °C | 1200 h | Conductivity | 84.5% | bohrium.com |

| Polystyrene with N,N-dimethyl piperidinium cations | 2 M NaOH | 90 °C | 30 days | Ionic Content (from ¹H NMR) | >95% | nih.gov |

| Piperidinium-based AEMs with ether-free aromatic backbones | 1 M KOH | 100 °C | 2000 h | Chemical Structure (from NMR) | No significant change | rsc.org |

Q & A

Basic Research Questions

Q. What are the standard synthesis methods for 4-VBP, and how is its purity validated?

- Methodology : 4-VBP is synthesized via nucleophilic substitution, where piperidine reacts with 4-vinylbenzyl chloride under nitrogen protection. Post-synthesis purification involves column chromatography (silica gel, hexane/ethyl acetate) . Purity validation employs -NMR (confirming vinyl proton resonance at δ 5.2–6.7 ppm), FTIR (C=C stretch at 909 cm), and SEC (polydispersity index <1.05) .

- Key Data :

- Yield: ~85% after purification .

- Purity: ≥98% confirmed by GC-MS .

Q. What key physicochemical properties make 4-VBP suitable for polymerization studies?

- Methodology : Thermal stability is assessed via TGA (degradation onset at 373°C), while DSC reveals a glass transition temperature () of 82°C for poly(4-VBP) . The vinyl group’s reactivity enables controlled radical or anionic polymerization.

- Key Properties :

- Molecular weight: 215.3 g/mol.

- Solubility: Miscible in cyclohexane, THF, and chlorinated solvents .

Advanced Research Questions

Q. How does the thermal polymerization rate of 4-VBP compare to styrene, and what mechanistic insights explain this difference?

- Methodology : In situ FTIR monitors monomer consumption. Pseudo-first-order kinetics reveal values:

Q. What strategies mitigate thermal autopolymerization during controlled anionic polymerization of 4-VBP?

- Methodology : Use low temperatures (50°C) and sec-butyllithium initiators in cyclohexane. In situ FTIR ensures real-time monitoring of vinyl group consumption to avoid premature termination .

- Data :

- Polymerization rate (): , faster than styrene () .

- Molecular weight control: Achieved from 5,000 to 45,000 g/mol with via sequential monomer addition .

Q. How does post-polymerization alkylation of poly(4-VBP) enhance thermal stability for ionomer applications?

- Methodology : Poly(4-VBP) is alkylated with bromoethane or 4-(bromomethyl)-benzyltriphenylphosphonium bromide. TGA shows:

- Poly(4-EtVBP)-Br: (5% wt loss) = 310°C.

- Poly(4-VBP): .

- Key Insight : Alkylation introduces piperidinium cations, improving electrochemical stability but reducing (219°C for poly(4-EtVBP)-Br vs. 82°C for poly(4-VBP)) due to counterion effects .

Contradictions and Resolutions

- Contradiction : While 4-VBP exhibits high thermal stability (), its alkylated derivatives degrade at lower temperatures (310°C).

- Resolution : Alkylation introduces labile benzylic positions susceptible to nucleophilic degradation, whereas pristine poly(4-VBP) lacks such sites .

Applications in Academic Research

- Ion-Transport Membranes : Poly(4-VBP-b-S) block copolymers enable tunable ion conductivity (Li transference number = 0.78) for energy storage .

- Electroactive Materials : Piperidinium ionomers show promise in antimicrobial coatings due to cationic charge density .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.